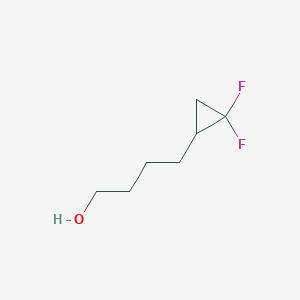
4-(2,2-Difluorocyclopropyl)-1-Butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Difluorocyclopropyl)-1-Butanol is an organic compound with the molecular formula C7H12F2O. It is a member of the aliphatic cyclic hydrocarbons and is characterized by the presence of a difluorocyclopropyl group attached to a butanol chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-1-Butanol typically involves the following steps:
Formation of Difluorocyclopropane: The initial step involves the formation of difluorocyclopropane.
Attachment to Butanol Chain: The difluorocyclopropane is then reacted with a butanol derivative under controlled conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Difluorocyclopropyl)-1-Butanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
4-(2,2-Difluorocyclopropyl)-1-Butanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-Butanol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group imparts unique chemical properties that can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,2-Difluorocyclopropyl)butan-2-OL
- 4-(2,2-Difluorocyclopropyl)butan-3-OL
- 4-(2,2-Difluorocyclopropyl)pentan-1-OL
Uniqueness
4-(2,2-Difluorocyclopropyl)-1-Butanol is unique due to the specific positioning of the difluorocyclopropyl group and the butanol chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
143952-26-5 |
|---|---|
Formule moléculaire |
C7H12F2O |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-(2,2-difluorocyclopropyl)butan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2 |
Clé InChI |
OSZXTRRWOCZFLD-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)F)CCCCO |
SMILES canonique |
C1C(C1(F)F)CCCCO |
Synonymes |
Cyclopropanebutanol, 2,2-difluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















